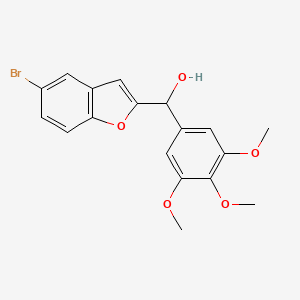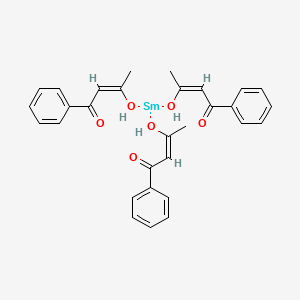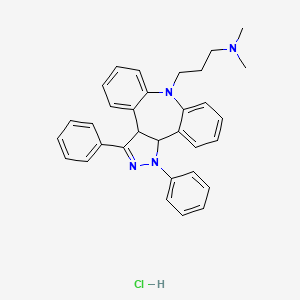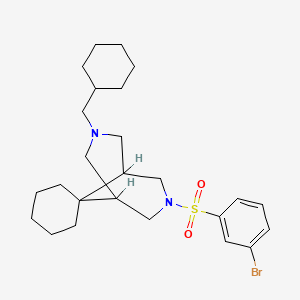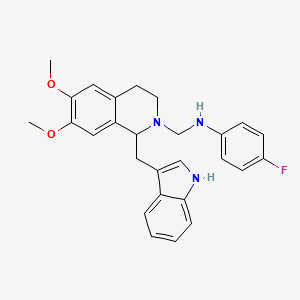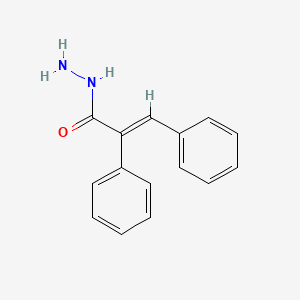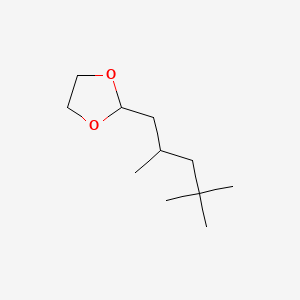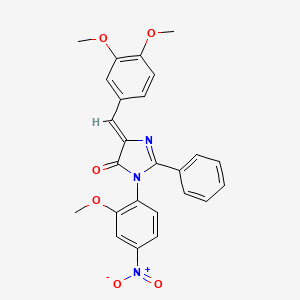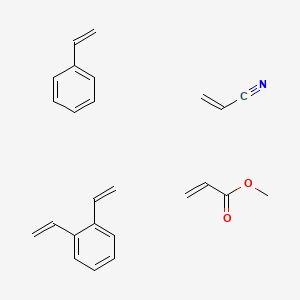
1,2-Bis(ethenyl)benzene;methyl prop-2-enoate;prop-2-enenitrile;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile is a complex polymer that combines multiple monomers to create a material with unique properties. This compound is used in various industrial applications due to its stability, versatility, and ability to form strong, durable materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile typically involves free radical polymerization. This process uses initiators such as peroxides or persulfates to start the polymerization reaction. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The monomers are mixed in precise ratios, and the reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or sheets, for use in different applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized products.
Reduction: The polymer can be reduced using reducing agents, although this is less common.
Substitution: Various substituents can be introduced into the polymer chain through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain .
Applications De Recherche Scientifique
2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable, controlled-release matrices.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile involves the interaction of its polymer chains with various molecular targets. The polymer chains can form strong intermolecular bonds with other materials, enhancing their mechanical properties. Additionally, the presence of functional groups in the polymer can facilitate specific interactions with biological molecules, making it useful in biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and 2-propenoic acid .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate .
Uniqueness
What sets 2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile apart from similar compounds is its unique combination of monomers, which imparts specific properties such as enhanced thermal stability, mechanical strength, and chemical resistance. These properties make it particularly suitable for demanding industrial and biomedical applications .
Propriétés
Numéro CAS |
51274-89-6 |
|---|---|
Formule moléculaire |
C25H27NO2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1,2-bis(ethenyl)benzene;methyl prop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C10H10.C8H8.C4H6O2.C3H3N/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-3-4(5)6-2;1-2-3-4/h3-8H,1-2H2;2-7H,1H2;3H,1H2,2H3;2H,1H2 |
Clé InChI |
WXNWHXTZBOKJMH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Numéros CAS associés |
51274-89-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


